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This guide provides an objective comparison of the investigational drug GlomeratoseA against

the current standard of care for treating Focal segmental glomerulosclerosis (FSGS). The

information presented is based on synthesized preclinical and clinical data to illustrate the

potential therapeutic profile of GlomeratoseA, a novel selective Transient Receptor Potential

Cation Channel 6 (TRPC6) inhibitor.

Introduction to FSGS and Current Therapeutic
Landscape
Focal segmental glomerulosclerosis (FSGS) is a pattern of kidney damage characterized by

scarring (sclerosis) in parts of the glomeruli, the tiny filtering units within the kidneys.[1][2][3]

This damage primarily affects podocytes, specialized cells crucial for the glomerular filtration

barrier.[2][4] Injury and loss of podocytes lead to proteinuria (the leakage of protein into the

urine), a hallmark of FSGS that contributes to the progression to end-stage kidney disease.

The current standard of care for primary FSGS is often nonspecific and aims to reduce

proteinuria and control blood pressure. First-line therapy typically involves a course of high-

dose corticosteroids. For patients who are resistant to or intolerant of steroids, calcineurin

inhibitors (CNIs) like cyclosporine or tacrolimus are considered. Supportive care with

angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs) is
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also a cornerstone of management. However, a significant portion of patients do not respond to

these therapies and progress to kidney failure, highlighting the urgent need for targeted

treatments.

GlomeratoseA: A Targeted Approach
GlomeratoseA represents a novel therapeutic strategy for FSGS. Its mechanism of action is

the selective inhibition of the TRPC6 channel. In FSGS, overactivity or gain-of-function

mutations in TRPC6 lead to excessive calcium (Ca2+) influx into podocytes. This calcium

overload disrupts the podocyte's internal structure (actin cytoskeleton), causing foot process

effacement (flattening), detachment from the glomerular basement membrane, and eventual

cell death, which results in proteinuria. By selectively blocking TRPC6, GlomeratoseA is

hypothesized to prevent this pathological calcium influx, thereby protecting podocyte integrity

and reducing proteinuria.

Preclinical Efficacy
Table 1: GlomeratoseA vs. Vehicle in an Adriamycin-
Induced FSGS Mouse Model

Parameter Vehicle Control
GlomeratoseA (10
mg/kg)

Percent
Improvement

Urine Albumin-to-

Creatinine Ratio

(ACR) (mg/g)

5500 ± 850 2100 ± 450 61.8%

Glomerulosclerosis

Index (0-4 scale)
2.8 ± 0.5 1.1 ± 0.3 60.7%

Podocyte Foot

Process Effacement

(%)

75% ± 10% 25% ± 8% 66.7%

Serum Creatinine

(mg/dL)
0.8 ± 0.2 0.4 ± 0.1 50.0%

Data are presented as mean ± standard deviation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b10818052?utm_src=pdf-body
https://www.benchchem.com/product/b10818052?utm_src=pdf-body
https://www.benchchem.com/product/b10818052?utm_src=pdf-body
https://www.benchchem.com/product/b10818052?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Performance: Phase II Randomized
Controlled Trial
Table 2: GlomeratoseA vs. Placebo in Patients with
Primary FSGS

Outcome Measure
Placebo (on
Standard of Care)

GlomeratoseA (20
mg/day on SoC)

GlomeratoseA (80
mg/day on SoC)

Primary Endpoint

Patients with ≥25%

UPCR Reduction at

12 Weeks

7% (1 of 14) 44% (8 of 18) 43% (6 of 14)

Secondary Endpoints

Mean Change in

UPCR from Baseline

(Placebo-Corrected)

- -39.8% -35.2%

Safety and Tolerability

Frequency of Adverse

Events

Similar across all

groups

Similar across all

groups

Similar across all

groups

Serious Adverse

Events

No significant

difference

No significant

difference

No significant

difference

UPCR: Urine Protein-to-Creatinine Ratio. Data synthesized from publicly available results of

similar TRPC6 inhibitor trials for illustrative purposes.
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Caption: Mechanism of GlomeratoseA in preventing podocyte injury.

12-Week Treatment Period

Patient Screening
(Primary FSGS,
UPCR ≥1.0 g/g,

eGFR ≥30)

Randomization
(1:1:1)

Placebo + SoC

GlomeratoseA (Low Dose) + SoC

GlomeratoseA (High Dose) + SoC

Primary Endpoint Analysis:
% Patients with ≥25%

UPCR Reduction
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Caption: Phase II clinical trial workflow for GlomeratoseA.

Experimental Protocols
Preclinical Adriamycin-Induced FSGS Mouse Model

Animal Model: Male BALB/c mice, 8-10 weeks old, are used. FSGS is induced by a single

intravenous injection of Adriamycin (doxorubicin hydrochloride) at a dose of 10.5 mg/kg. This

model reliably develops FSGS-like pathology, including proteinuria and glomerulosclerosis.

Treatment Protocol: Two weeks post-adriamycin injection, mice are randomized into two

groups: Vehicle control (saline, daily oral gavage) and GlomeratoseA (10 mg/kg, daily oral

gavage). Treatment is continued for 6 weeks.

Efficacy Assessment:

Proteinuria: 24-hour urine is collected weekly in metabolic cages. Albumin and creatinine

concentrations are measured to determine the albumin-to-creatinine ratio (ACR).

Kidney Function: At the end of the study (8 weeks post-induction), blood is collected for

serum creatinine measurement.

Histology: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin.

Sections are stained with Periodic acid-Schiff (PAS) to assess the degree of

glomerulosclerosis, which is scored on a scale of 0 to 4.

Electron Microscopy: Kidney cortex sections are processed for transmission electron

microscopy to visualize podocyte foot process effacement. The percentage of effacement

is quantified.

Phase II Clinical Trial in Primary FSGS
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: Adults with biopsy-confirmed primary FSGS or known TRPC6 genetic

mutations. Key inclusion criteria include a urine protein-to-creatinine ratio (UPCR) of ≥1.0 g/g
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and an estimated glomerular filtration rate (eGFR) of ≥30 mL/min/1.73 m². Patients must be

on a stable dose of standard of care therapy (e.g., ACE inhibitors or ARBs).

Randomization and Treatment: Eligible patients are randomized in a 1:1:1 ratio to receive

placebo, GlomeratoseA 20 mg, or GlomeratoseA 80 mg once daily for 12 weeks, in

addition to their standard of care therapy.

Endpoints:

Primary Endpoint: The proportion of patients achieving a proteinuria response, defined as

a ≥25% reduction in UPCR from baseline at week 12.

Secondary Endpoints: Mean percentage change in UPCR from baseline, safety, and

tolerability.

Monitoring: Patients are monitored for proteinuria (UPCR) and kidney function (eGFR) at

baseline and at regular intervals throughout the 12-week treatment period. Adverse events

are recorded at each visit.

Conclusion
GlomeratoseA, a selective TRPC6 inhibitor, demonstrates a plausible and targeted

mechanism of action for the treatment of FSGS by directly addressing podocyte injury.

Preclinical data suggest a significant reduction in proteinuria and glomerulosclerosis. The

synthesized Phase II clinical trial data indicate that GlomeratoseA, when added to the

standard of care, may lead to a clinically meaningful reduction in proteinuria compared to

placebo, with a favorable safety profile. This targeted, podocyte-centric approach offers a

promising alternative to the nonspecific immunosuppressive therapies that form the current

standard of care. Further investigation in Phase III trials is warranted to confirm these findings

and establish the long-term efficacy and safety of GlomeratoseA in preserving kidney function

in patients with FSGS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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